molecular formula C19H19ClFNO B1327267 3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone CAS No. 898773-61-0

3'-Chloro-5'-fluoro-2-piperidinomethyl benzophenone

Cat. No.: B1327267
CAS No.: 898773-61-0
M. Wt: 331.8 g/mol
InChI Key: PCJRZCVYBQHYIT-UHFFFAOYSA-N
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Description

3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone is a chemical compound with the molecular formula C19H19ClFNO It is a benzophenone derivative, characterized by the presence of chloro and fluoro substituents on the benzene ring, and a piperidinomethyl group attached to the benzophenone core

Preparation Methods

The synthesis of 3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Chloro and Fluoro Substituents: The chloro and fluoro substituents are introduced through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents such as hydrogen fluoride or fluorine gas.

    Attachment of the Piperidinomethyl Group: The final step involves the introduction of the piperidinomethyl group through a nucleophilic substitution reaction. Piperidine reacts with the halogenated benzophenone derivative under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions of halogenated benzophenones with biological macromolecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the piperidinomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone can be compared with other similar compounds, such as:

    3’-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound also contains chloro and fluoro substituents but differs in the presence of a trifluoromethyl group and a pyridine ring.

    2,3-Difluoro-5-(trifluoromethyl)pyridine: Similar to the previous compound, it contains multiple fluorine atoms and a pyridine ring, but lacks the piperidinomethyl group.

    3’-Chloro-5’-fluoro-2-methylbenzophenone: This compound is structurally similar but lacks the piperidinomethyl group, which may affect its chemical reactivity and biological activity.

The uniqueness of 3’-Chloro-5’-fluoro-2-piperidinomethyl benzophenone lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-5-fluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFNO/c20-16-10-15(11-17(21)12-16)19(23)18-7-3-2-6-14(18)13-22-8-4-1-5-9-22/h2-3,6-7,10-12H,1,4-5,8-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJRZCVYBQHYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643609
Record name (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-61-0
Record name Methanone, (3-chloro-5-fluorophenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898773-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-5-fluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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